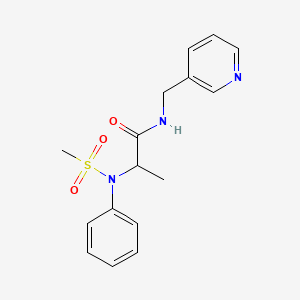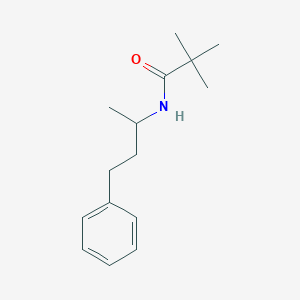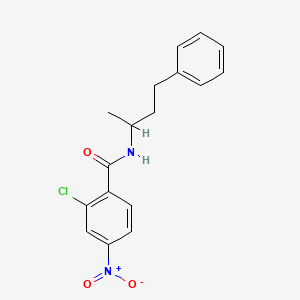
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)alaninamide
Vue d'ensemble
Description
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)alaninamide, commonly known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPPA belongs to a class of compounds known as protease inhibitors and has been shown to exhibit promising results in inhibiting the activity of certain enzymes that are involved in cancer progression and other diseases.
Mécanisme D'action
MPPA works by inhibiting the activity of certain proteases, including matrix metalloproteinases (MMPs) and cathepsins. These enzymes are involved in various cellular processes, including tissue remodeling, angiogenesis, and immune response. By inhibiting the activity of these enzymes, MPPA can prevent the progression of certain diseases, including cancer.
Biochemical and Physiological Effects
MPPA has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protease activity, anti-inflammatory properties, and anti-tumor effects. Additionally, MPPA has been shown to have low toxicity and good pharmacokinetics, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPA in lab experiments is its specificity for certain proteases, which allows for targeted inhibition of these enzymes. Additionally, MPPA has been shown to have low toxicity and good pharmacokinetics, making it a safe and effective candidate for further development. However, one limitation of using MPPA in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on MPPA. One area of interest is the development of new cancer therapies that utilize MPPA as a protease inhibitor. Additionally, MPPA may have potential applications in the treatment of other diseases, including inflammatory disorders and cardiovascular disease. Further research is needed to fully understand the potential of MPPA and to develop new therapies based on its unique properties.
Applications De Recherche Scientifique
MPPA has been extensively studied for its potential applications in the treatment of cancer and other diseases. It has been shown to inhibit the activity of certain proteases that are involved in tumor growth and metastasis, making it a promising candidate for the development of new cancer therapies. Additionally, MPPA has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13(16(20)18-12-14-7-6-10-17-11-14)19(23(2,21)22)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUJXYDKKJAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide](/img/structure/B3979853.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3979883.png)


![N-(4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979896.png)
![1-{2-fluoro-4-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}azepane](/img/structure/B3979898.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979910.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979915.png)


![methyl N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucinate](/img/structure/B3979939.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3979944.png)
![3-[5-(4-bromophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3979945.png)